ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrole core substituted with ester, methyl, and thioether-linked tricyclic moieties. The ethyl ester group at the pyrrole-3-position enhances lipophilicity, suggesting improved membrane permeability for pharmacological applications. While direct studies on this compound are sparse, its synthesis likely parallels methods described for analogous thiophene derivatives, such as the use of 1,4-dioxane, triethylamine, and elemental sulfur in cyclocondensation reactions .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-5-28-22(27)17-11(2)19(23-12(17)3)15(26)10-29-20-18-14-8-6-7-9-16(14)30-21(18)25-13(4)24-20/h23H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDWSXKGLTZKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate involves multiple steps, starting with the preparation of the core pyrrole structure. The synthesis typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thiazole Group: The thiazole group can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazole positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrole and thiazole have shown promise in inhibiting cancer cell proliferation. The incorporation of thiazole and pyrrole moieties in ethyl 2,4-dimethyl-5-[...] may enhance its effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on thiazole derivatives demonstrated their ability to inhibit breast cancer cell lines with IC50 values in the micromolar range, suggesting a potential pathway for further development of ethyl 2,4-dimethyl-5-[...] as an anticancer agent .
Antimicrobial Properties
The presence of sulfur and nitrogen heterocycles in the compound may confer antimicrobial properties. Compounds with similar structural characteristics have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
Research Findings:
A review highlighted that thiazole-linked compounds showed significant antibacterial activity against resistant strains such as MRSA and E. coli . This suggests that ethyl 2,4-dimethyl-5-[...] could be explored for developing new antibiotics.
Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution can lead to improved efficiency in these devices.
Research Insights:
Research has shown that incorporating electron-rich moieties can enhance charge transport properties in organic semiconductors . Ethyl 2,4-dimethyl-5-[...] could be synthesized and tested for its performance in these applications.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis to impart specific functionalities such as increased thermal stability or enhanced mechanical properties. Its ability to undergo polymerization reactions can lead to novel materials with tailored characteristics.
Pesticidal Activity
Compounds containing thiazole and pyrrole structures have been investigated for their pesticidal activities. The potential application of ethyl 2,4-dimethyl-5-[...] as a pesticide or herbicide could be explored based on its structural analogs that demonstrate efficacy against various pests.
Evidence from Studies:
Research has indicated that thiazole derivatives possess significant insecticidal activity against agricultural pests . This opens avenues for developing ethyl 2,4-dimethyl-5-[...] as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiazole and pyrrole groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as 7a and 7b from the 2012 Molecules study, provide a basis for comparison (Table 1) .
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | Pyrrole | Ethyl ester, thioether-linked tricyclic system | High lipophilicity; potential kinase inhibition |
| 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone | Thiophene | Cyano, amino, hydroxy groups | Moderate solubility; antimicrobial activity |
| 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone | Thiophene | Ethyl ester, amino groups | Enhanced stability; unconfirmed bioactivity |
Key Differences and Implications
Core Heterocycle: The target compound’s pyrrole core contrasts with the thiophene rings in 7a and 7b.
Substituent Effects: The tricyclic sulfur-nitrogen system in the target compound may confer unique binding specificity, such as targeting ATP-binding pockets in kinases. In contrast, 7a’s cyano group and 7b’s ester group prioritize solubility over target affinity .
Synthetic Pathways :
- All three compounds share synthetic steps involving sulfur-mediated cyclization. However, the tricyclic system in the target compound likely requires additional ring-closing steps, reducing yield compared to 7a/7b .
Biological Activity: While 7a demonstrated antimicrobial activity, the target compound’s bioactivity remains speculative. Its tricyclic moiety resembles allosteric inhibitors of cytochrome P450 enzymes, suggesting a novel mechanism of action .
Biological Activity
Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features a pyrrole ring and a thiazole moiety, which are known for their biological significance. The presence of sulfur in the thiazole structure may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole and pyrrole have significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research has shown that pyrrole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Further studies are needed to evaluate the specific mechanisms by which this compound exerts its effects on cancer cells.
Enzyme Inhibition
Compounds containing thiazole and pyrrole rings have been reported to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory effects on acetylcholinesterase and cyclooxygenase enzymes . This suggests that this compound may also interact with similar targets.
Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results for potential therapeutic applications .
Study 2: Anticancer Activity
In vitro experiments have shown that pyrrole-based compounds can inhibit the proliferation of various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection . These findings provide a basis for further exploration of this compound in cancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
